6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a p-tolyl group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable alkyne in the presence of a palladium catalyst can yield the desired pyrrolo[3,2-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
- Thienopyridine derivatives
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyridine-pyrrole core and the presence of the p-tolyl group make it a versatile scaffold for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(4-methylphenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)12-8-14-13(16-9-12)6-7-15-14/h2-9,15H,1H3 |
InChI Key |
PMIXRERLELUYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2 |
Origin of Product |
United States |
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